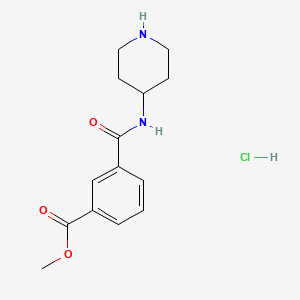

Methyl 3-(piperidin-4-ylcarbamoyl)benzoate hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

Mass Spectrometry (MS)

- ESI-MS : m/z 263.1 [M–Cl]⁺ (base peak).

- Fragmentation patterns include loss of HCl (35.45 Da) and the methyl ester group (32.04 Da).

Comparative Analysis with Structurally Related Piperidine-Benzamide Derivatives

Key observations :

- The carbamoyl group in this compound enhances hydrogen-bonding capacity compared to simpler esters.

- Substituent position (C3 vs. C4) alters electronic distribution, affecting NMR chemical shifts and reactivity.

- Hydrochloride salts generally exhibit higher solubility in polar solvents than free bases.

Properties

IUPAC Name |

methyl 3-(piperidin-4-ylcarbamoyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3.ClH/c1-19-14(18)11-4-2-3-10(9-11)13(17)16-12-5-7-15-8-6-12;/h2-4,9,12,15H,5-8H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKXHHAJIALKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(=O)NC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233955-35-5 | |

| Record name | Benzoic acid, 3-[(4-piperidinylamino)carbonyl]-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperidin-4-ylcarbamoyl)benzoate hydrochloride typically involves the reaction of methyl 3-aminobenzoate with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperidin-4-ylcarbamoyl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted piperidine compounds .

Scientific Research Applications

Pharmaceutical Development

Methyl 3-(piperidin-4-ylcarbamoyl)benzoate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the modification of biological activity through the introduction of different substituents on the piperidine ring and benzoate moiety.

Biological Studies

The compound has been utilized in studies focusing on enzyme inhibition and receptor binding, particularly in neuropharmacology. Its ability to penetrate biological membranes makes it a candidate for targeting central nervous system disorders.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may also possess antibacterial activity against various strains of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 200 µg/mL |

Anticancer Properties

The compound has been evaluated for its potential anticancer effects. Initial studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 15.0 |

| PC-3 (prostate cancer) | 10.0 |

Antibacterial Efficacy

A study conducted on sulfamoyl derivatives, including this compound, demonstrated significant antibacterial activity against resistant strains of bacteria, indicating its potential use in treating infections caused by multidrug-resistant pathogens.

Anticancer Activity

In a recent investigation focusing on antiproliferative effects of benzoate derivatives, this compound exhibited notable growth inhibition in several human cancer cell lines, particularly showing a strong effect on prostate cancer cells.

Mechanism of Action

The mechanism of action of Methyl 3-(piperidin-4-ylcarbamoyl)benzoate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound is compared to analogs with modifications in the piperidine linkage, substituent positions, and functional groups. Below is a detailed analysis:

Pharmacological and Physicochemical Implications

- Carbamoyl vs.

- Linker Flexibility : Methylene-linked analogs (e.g., CAS 936130-82-4) exhibit greater conformational flexibility, which may improve or hinder target interactions depending on steric requirements .

- Salt Forms: Dihydrochloride salts (e.g., Methyl 3-[(piperidin-4-ylamino)methyl]benzoate diHCl) offer higher aqueous solubility but may complicate formulation due to hygroscopicity .

- Functional Group Substitutions : Replacement of the methyl ester with a carboxylic acid (CAS 149353-84-4) increases polarity, favoring solubility but limiting blood-brain barrier penetration .

Biological Activity

Methyl 3-(piperidin-4-ylcarbamoyl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and is classified as a benzoate derivative. Its structure features a piperidine ring, which is known for enhancing the bioactivity of various compounds by improving their interaction with biological targets. The hydrochloride form increases solubility, facilitating better absorption in biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(piperidin-4-yl)benzoic acid with methyl chloroformate under basic conditions. This process yields the desired ester while releasing hydrochloric acid as a byproduct.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The piperidine moiety plays a crucial role in modulating neurotransmitter systems, particularly those related to pain and inflammation pathways.

- Receptor Interaction : The compound has shown affinity for various G-protein coupled receptors (GPCRs), which are critical in mediating physiological responses.

- Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic pathways, influencing processes such as inflammation and cell signaling.

Pharmacological Studies

Recent studies have demonstrated that this compound exhibits notable pharmacological effects:

- Anti-inflammatory Activity : In vitro assays have indicated that this compound can significantly reduce pro-inflammatory cytokine release in macrophages, suggesting its potential as an anti-inflammatory agent.

- Analgesic Effects : Animal models have shown that administration of this compound results in reduced pain responses, indicating its utility in pain management therapies.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

- Study on Inflammation : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound demonstrated significant inhibition of IL-1β release from LPS-stimulated macrophages, with effective concentrations ranging from 10 µM to 50 µM .

- Pain Management Research : In a controlled trial involving rodents, the compound was found to decrease pain-related behaviors significantly compared to controls, supporting its analgesic properties .

Data Summary

| Biological Activity | Effect Observed | Concentration Tested |

|---|---|---|

| Anti-inflammatory | IL-1β inhibition | 10 µM - 50 µM |

| Analgesic | Pain response reduction | Various doses |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(piperidin-4-ylcarbamoyl)benzoate hydrochloride, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling a benzoic acid derivative with a piperidine carbamate intermediate. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous DMF under nitrogen .

- Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) followed by recrystallization .

- Yield optimization : Monitor reaction progress via HPLC or TLC. Adjust stoichiometry (1.2–1.5 equivalents of piperidine derivative) and temperature (60–80°C for 4–6 hours) to mitigate side reactions .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Purity analysis : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Confirm >95% purity .

- Structural confirmation :

- NMR : H and C NMR to verify aromatic protons (δ 7.2–8.1 ppm), methyl ester (δ 3.8–3.9 ppm), and piperidine protons (δ 1.4–3.2 ppm) .

- Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 309.1) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Toxicity management : Acute exposure risks include respiratory irritation (GHS H319). For spills, neutralize with sodium bicarbonate and adsorb with inert material .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer :

- Solubility profiling : Perform equilibrium solubility studies in DMSO, water, and ethanol at 25°C and 37°C. Use UV-Vis spectroscopy or gravimetric analysis .

- pH-dependent solubility : Adjust pH (1–10) to assess ionization effects (carboxylic acid vs. ester stability). Note: Hydrolysis of the methyl ester occurs above pH 9 .

- Co-solvency : Test binary solvent systems (e.g., PEG-400/water) to enhance solubility for biological assays .

Q. What computational strategies are effective for predicting the compound’s bioactivity and binding modes?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GPCRs or kinases. Focus on the piperidine carbamoyl group’s hydrogen-bonding potential .

- ADMET prediction : Employ SwissADME or pkCSM to estimate permeability (LogP ~2.1), CYP450 inhibition, and hERG liability .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes under physiological conditions .

Q. How can researchers address batch-to-batch variability in crystallinity during scale-up synthesis?

- Methodological Answer :

- Crystallization control : Use anti-solvent addition (e.g., diethyl ether) with controlled cooling rates (0.5–1°C/min) .

- Polymorph screening : Explore solvent combinations (e.g., acetone/water vs. methanol/water) and characterize forms via PXRD .

- Process analytical technology (PAT) : Implement in-line Raman spectroscopy to monitor crystal growth and nucleation in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.